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molecular formula C13H9NO5 B1582327 N-Phthaloyl-DL-glutamic anhydride CAS No. 3343-28-0

N-Phthaloyl-DL-glutamic anhydride

Cat. No. B1582327
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853253B2

Procedure details

1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline (8) was specifically prepared and isolated as follows. A mixture of N-phthaloyl-DL-glutamic anhydride (300 mg, 1.13 mmol) and phenethylamine (139 mg, 1.13 mmol) was stirred in a 177° C. oil bath for two hours. The reaction mixture was cooled down and purified by column chromatography, first using petroleum ether/dichloromethane (1:5) as an eluent to afford N-phenethyl phthalimide as a pale yellow solid [1H NMR (CDCl3) δ 7.78-7.77 (m, 2H), 7.65-7.62 (m 2H), 7.22-7.16 (m, 5H), 3.83 (t, 2H), 2.92 (t, 2H)], and then using dichloromethane as an eluent to afford N-phenethyl thalidomide as a syrup that was then recrystallized from ether to provide white crystals [(139 mg, 34%): mp 122-123° C.; 1H NMR (CDCl3) δ 7.84-7.81 (dd, J=3.1 Hz, J=5.4 Hz, 2H), 7.72-7.69 (dd, J=3.1 Hz, J=5.4 Hz, 2H), 7.20-7.14 (m, 5H), 4.89 (dd, J=5.4 Hz, J=12.5 Hz, 1H), 4.01-3.92 (m, 2H), 2.90-2.63 (m, 5H), 2.06-2.02 (m, 1H); Anal. Calcd for C21H18N2O4: C, 69.60; H, 5.01; N, 7.73. Found: C, 69.40; H, 5.13; N, 7.74].
Name
1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
139 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH:12]1[CH2:17][CH2:16][C:15](=O)N(CCC2C=CC=CC=2)C1=O.[CH2:28]1[CH:35](N2C(=O)C3C(=CC=CC=3)C2=O)C(=O)O[C:30](=O)[CH2:29]1.C(N)CC1C=CC=CC=1>>[CH2:12]([N:3]1[C:4](=[O:11])[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2]1=[O:1])[CH2:17][C:16]1[CH:15]=[CH:30][CH:29]=[CH:28][CH:35]=1

Inputs

Step One
Name
1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1C(N(C(CC1)=O)CCC1=CC=CC=C1)=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Name
Quantity
139 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177 °C
Stirring
Type
CUSTOM
Details
was stirred in a 177° C. oil bath for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
CUSTOM
Type
CUSTOM
Details
purified by column chromatography, first using petroleum ether/dichloromethane (1:5) as an eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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